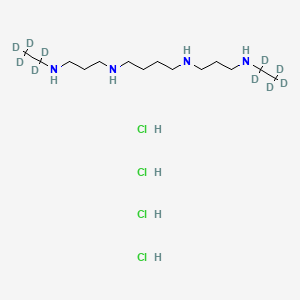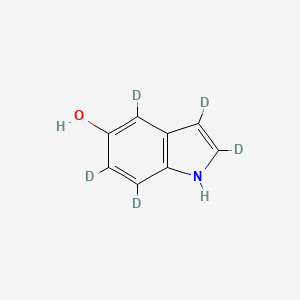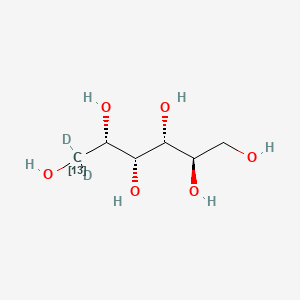
D-Sorbitol-13C,d2-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Sorbitol-13C,d2-1: is a stable isotope-labeled compound, specifically a form of D-Sorbitol where certain hydrogen atoms are replaced with deuterium and carbon atoms are replaced with carbon-13. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed tracking and analysis in metabolic studies and other biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Sorbitol-13C,d2-1 involves the incorporation of carbon-13 and deuterium into the D-Sorbitol molecule. This can be achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotopes.
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves the use of high-purity isotopically labeled starting materials and advanced synthesis techniques to produce the compound in large quantities while maintaining isotopic purity.
Chemical Reactions Analysis
Types of Reactions: D-Sorbitol-13C,d2-1 undergoes various chemical reactions, including:
Oxidation: Conversion to D-Glucose-13C,d2-1 using oxidizing agents.
Reduction: Reduction to D-Mannitol-13C,d2-1 using reducing agents.
Substitution: Substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: D-Glucose-13C,d2-1
Reduction: D-Mannitol-13C,d2-1
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: D-Sorbitol-13C,d2-1 is used in chemical research to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of the compound through various chemical reactions.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its incorporation into biological systems allows researchers to trace the metabolic fate of the compound and understand its role in various biochemical processes.
Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of drugs. Its isotopic labeling provides detailed information on the absorption, distribution, metabolism, and excretion of drugs in the body.
Industry: In industrial applications, this compound is used as a tracer in environmental studies and quality control processes. Its isotopic labeling allows for accurate detection and quantification in complex mixtures.
Mechanism of Action
D-Sorbitol-13C,d2-1 exerts its effects through its incorporation into metabolic pathways. The isotopic labeling allows researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with this compound during its metabolism.
Comparison with Similar Compounds
D-Glucitol-13C: Another isotopically labeled form of sorbitol with carbon-13 labeling.
D-Mannitol-13C: An isotopically labeled form of mannitol with carbon-13 labeling.
D-Sorbitol-d8: A deuterium-labeled form of sorbitol.
Uniqueness: D-Sorbitol-13C,d2-1 is unique due to its dual isotopic labeling with both carbon-13 and deuterium
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-1,1-dideuterio(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1D2/t3-,4+,5+,6+/m0 |
InChI Key |
FBPFZTCFMRRESA-WZTXESBLSA-N |
Isomeric SMILES |
[2H][13C]([2H])([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


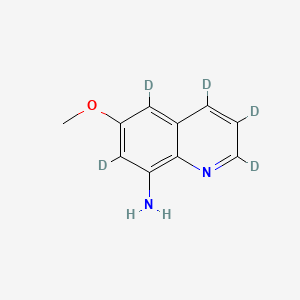
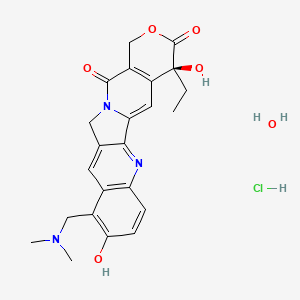
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)


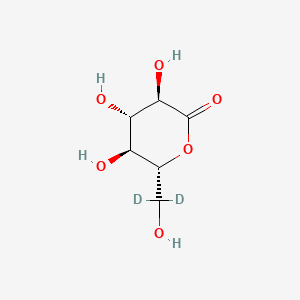
![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
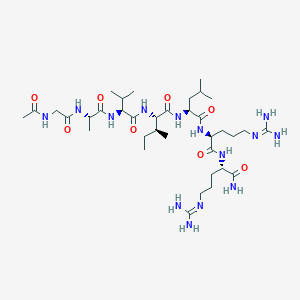
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)


